molecular formula C14H13N7OS B4559419 7-amino-5-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile

7-amino-5-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile

Cat. No.: B4559419
M. Wt: 327.37 g/mol
InChI Key: ZREBUQOFURECOT-UHFFFAOYSA-N
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Description

7-amino-5-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile is a useful research compound. Its molecular formula is C14H13N7OS and its molecular weight is 327.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.09022924 g/mol and the complexity rating of the compound is 561. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

One notable aspect of research on these compounds involves their synthesis and evaluation for antimicrobial activities. For example, a study described the synthesis of novel heterocycles employing a related compound, 6-(1,3-diphenyl-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, and their promising antitumor and antimicrobial activities (Ramadan, El‐Helw, & Sallam, 2019). This underscores the potential of these compounds in developing new antimicrobial agents.

Antifungal and Antibacterial Properties

Further investigations into the chemical reactions of these compounds have led to the creation of fused heterocyclic systems with significant biocidal properties, including antifungal and antibacterial effectiveness (Youssef & Omar, 2007). Such studies are crucial for identifying new therapeutic agents in the fight against resistant microbial strains.

Antioxidant and Anticancer Potential

Additionally, the antioxidant activity of novel fused heterocyclic compounds derived from tetrahydropyrimidine derivatives has been explored, revealing the potential for these compounds in oxidative stress-related conditions (Salem, Farhat, Errayes, & Madkour, 2015). Moreover, the synthesis and biological evaluation of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents highlight their potential in cancer therapy and inflammation regulation (Rahmouni et al., 2016).

Novel Synthesis Methods

Research has also focused on novel synthesis methods for creating these compounds, which could lead to more efficient and scalable production methods for pharmaceutical applications. For instance, the multicomponent synthesis of pyrano[2, 3-d]pyrimidine derivatives using green catalysts represents an environmentally friendly approach to synthesizing these potentially therapeutic agents (Veisi, Maleki, & Farokhzad, 2017).

Properties

IUPAC Name

7-amino-5-(1-ethylpyrazol-4-yl)-1-methyl-4-oxo-2-sulfanylidenepyrido[2,3-d]pyrimidine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N7OS/c1-3-21-6-7(5-17-21)9-8(4-15)11(16)18-12-10(9)13(22)19-14(23)20(12)2/h5-6H,3H2,1-2H3,(H2,16,18)(H,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZREBUQOFURECOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=C(C(=NC3=C2C(=O)NC(=S)N3C)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-amino-5-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile
Reactant of Route 2
Reactant of Route 2
7-amino-5-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile
Reactant of Route 3
Reactant of Route 3
7-amino-5-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile
Reactant of Route 4
Reactant of Route 4
7-amino-5-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile
Reactant of Route 5
Reactant of Route 5
7-amino-5-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile
Reactant of Route 6
7-amino-5-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.